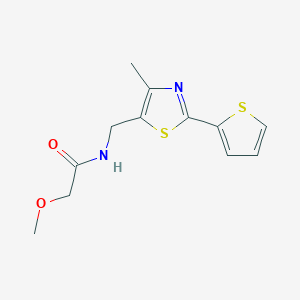

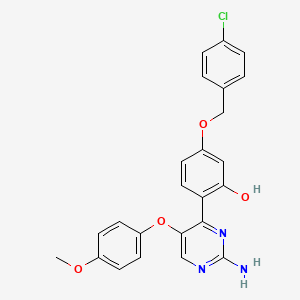

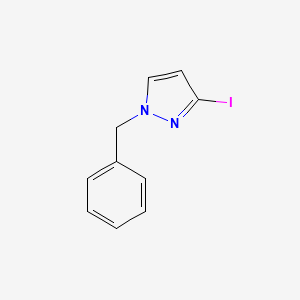

2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide” is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of combinatorial chemistry, which provides access to chemical libraries based on privileged structures . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .科学的研究の応用

Antimicrobial Activity

Compounds containing thiazole rings, such as the one , have been reported to exhibit significant antimicrobial activity. For instance, a study highlighted that certain derivatives showed a greater inhibitory effect against various organisms, particularly against Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus with minimum inhibitory concentration (MIC) values .

Antitumor and Cytotoxic Activity

Thiazole derivatives have also been associated with antitumor and cytotoxic activities. A series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported to demonstrate potent effects on human tumor cell lines, including prostate cancer .

Anti-fibrosis Activity

Some thiazole compounds have shown better anti-fibrosis activity than standard drugs on certain cell lines. This suggests that the compound could potentially be researched for its efficacy in treating fibrotic diseases .

Plant Growth Regulation

Indole derivatives are known for their role in plant growth regulation. Given the structural similarity of the compound to indole derivatives, it could be explored for its potential as a plant hormone or growth regulator .

Synthesis of Novel Compounds

The thiazole ring is a common moiety in various synthetic pathways for creating novel compounds with potential biological activities. The compound could serve as a precursor or intermediate in such synthetic processes .

将来の方向性

特性

IUPAC Name |

2-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-8-10(6-13-11(15)7-16-2)18-12(14-8)9-4-3-5-17-9/h3-5H,6-7H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPIILSFITVZAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)

![2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid](/img/structure/B2355035.png)